Boc-Cys(Fm)-OH

Solid‑Phase Peptide Synthesis Disulfide Cyclization Cysteine Protection

Boc-Cys(Fm)-OH solves the challenge of maintaining Cys thiol protection during repetitive TFA treatments in Boc-SPPS. Standard Trt/Acm groups are acid-labile, causing premature deprotection and uncontrolled disulfide formation. The S-Fm group remains intact under acidic conditions and is selectively cleaved with 20% piperidine/DMF. • Orthogonal acid-stable, base-labile protection enables regioselective disulfide pairing. • ≥99% HPLC purity ensures reliable coupling in automated synthesizers. Supplied as a solid; ready for immediate dispatch.

Molecular Formula C22H25NO4S
Molecular Weight 399,51 g/mole
CAS No. 84888-35-7
Cat. No. B558343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(Fm)-OH
CAS84888-35-7
SynonymsBoc-Cys(Fm)-OH; 84888-35-7; AmbotzBAA5510; SCHEMBL8541445; Boc-S-Fluorenylmethyl-L-cysteine; CTK8F8269; MolPort-008-267-466; ZINC2554996; AKOS015998819; AJ-39662; AK-86491; KB-48256; FT-0699051; ST24030192; W8759; N-Boc-S-(9H-Fluoren-9-ylmethyl)-L-Cys-OH; A26737; N-alpha-t-Butyloxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine; N-tert-Butoxycarbonyl-S-fluorenylmethyl-L-cysteine; Boc-L-Cys(Fm)-OH
Molecular FormulaC22H25NO4S
Molecular Weight399,51 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
InChIKeyAIZZGGDXFGAYMR-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(Fm)-OH for Orthogonal Boc‑SPPS


Boc-Cys(Fm)-OH (N‑α‑tert‑butyloxycarbonyl‑S‑(9‑fluorenylmethyl)‑L‑cysteine) is a protected amino acid building block that combines an acid‑labile Boc α‑amino protection with a base‑labile S‑Fm thiol protection . This dual protection profile enables its use in Boc‑solid‑phase peptide synthesis (Boc‑SPPS) strategies where orthogonal removal of the S‑Fm group is required while the Boc group remains intact [1]. The compound is supplied as a solid with a certified purity of ≥99% (HPLC), ensuring consistent performance in automated synthesizers .

WorkflowBoc-SPPS with orthogonal thiol deprotection
SelectionAcid-stable S-Fm, base-labile Boc for sequential strategy
Use ContextSolid-phase, automated peptide synthesizers

Why Boc-Cys(Fm)-OH Outperforms Common Analogs


In Boc‑SPPS, the acid‑labile Boc group is used for temporary α‑amino protection, and side‑chain protecting groups must be stable to the acidic conditions used for Boc removal (e.g., TFA) . Standard cysteine protecting groups like trityl (Trt) and acetamidomethyl (Acm) are also acid‑labile or acid‑sensitive, making them incompatible with Boc‑SPPS without premature deprotection and uncontrolled disulfide formation [1]. The S‑Fm group in Boc-Cys(Fm)-OH is uniquely resistant to acids and catalytic hydrogenation, yet is quantitatively cleaved by organic bases such as 20% piperidine in DMF [2]. This acid‑stable/base‑labile orthogonality is not shared by widely used alternatives like Boc-Cys(Trt)-OH or Boc-Cys(Acm)-OH, meaning that substituting Boc-Cys(Fm)-OH with these analogs in an orthogonal Boc‑SPPS protocol would result in immediate side‑chain deprotection and loss of synthetic control.

Boc-Cys(Trt)-OH
S-Trt cleaved by TFA; may cause early thiol deprotection and disulfide scrambling.
Boc-Cys(Acm)-OH
S-Acm also acid-sensitive; repeated TFA exposure risks uncontrolled deprotection.

Boc-Cys(Fm)-OH: Comparative Performance Evidence


On-Resin Disulfide Cyclization: S-Fm vs. S-Acm

In a comparative study of a 22‑residue cyclic disulfide peptide synthesized via Boc/benzyl chemistry, the use of the S‑9‑fluorenylmethyl (Fm) protecting group on cysteine enabled successful on‑resin disulfide formation, whereas the S‑acetamidomethyl (Acm) protected analog failed to produce the desired cyclic product under identical deprotection‑oxidation conditions [1]. The study explicitly identified the Cys(Fm) deprotection‑oxidation route as the most successful synthetic scheme [1].

On-Resin Cyclization
Head-to-head
S-Fm: successful cyclizationvsS-Acm: failed to produce cyclic product
Supports on-resin disulfide cyclization workflow unavailable with S-Acm.
Based on 22-residue cyclic peptide model.
Solid‑Phase Peptide Synthesis Disulfide Cyclization Cysteine Protection

Acid Stability: S-Fm vs. S-Trt & S-Acm

The S‑Fm group is resistant to acids and catalytic hydrogenation, whereas S‑trityl (Trt) and S‑acetamidomethyl (Acm) groups are acid‑labile and are routinely cleaved under acidic conditions (e.g., TFA) [1][2]. The S‑Fm group is cleaved by organic bases such as 20% piperidine in DMF [1].

Acid Stability
Class-level
S-Fm: resistant to TFA & hydrogenationS-Trt / S-Acm: cleaved under acidic conditions
Acid-stable S-Fm ensures thiol protection during Boc deprotection cycles.
Derived from protecting group orthogonality reports.
Orthogonal Protection Boc‑SPPS Deprotection Chemistry

Transprotection: N-Fmoc to S-Fm Conversion

S‑Fm‑cysteine di‑ and tripeptides, generated via DBU‑catalyzed transprotection of N‑Fmoc‑cysteine precursors, readily form amide bonds upon coupling with N‑(Pg‑α‑aminoacyl)benzotriazoles to yield larger peptides [1]. This synthetic flexibility is not available with S‑Trt or S‑Acm protected analogs, which lack the base‑lability required for such on‑resin transprotection strategies.

Transprotection
Class-level
S-Fm: DBU-catalyzed N→S migration successfulvsS-Trt / S-Acm: no comparable pathway
Unique base-lability enables on-resin transprotection-coupling workflow.
Reported in di- and tripeptide models.
Peptide Ligation Transprotection Native Chemical Ligation

Boc-Cys(Fm)-OH Applications


Orthogonal Boc-SPPS for Disulfide-Rich Peptides

When synthesizing peptides containing multiple cysteine residues with regioselective disulfide pairing requirements, Boc-Cys(Fm)-OH provides the acid‑stable thiol protection necessary for sequential deprotection strategies in Boc‑SPPS. The S‑Fm group remains intact through multiple TFA treatments for Boc removal, allowing on‑resin selective deprotection with piperidine to form the first disulfide bond while other Cys residues remain protected [1]. This orthogonal capability is not available with acid‑labile alternatives like Boc-Cys(Trt)-OH.

On-Resin Cyclization for Macrocyclic Peptides

For macrocyclic peptides requiring on‑resin disulfide bond formation, the S‑Fm group in Boc-Cys(Fm)-OH has been demonstrated to enable successful cyclization where the S‑Acm protected analog failed [2]. This evidence supports procurement of Boc-Cys(Fm)-OH specifically for solid‑phase synthesis of constrained cyclic peptides when on‑resin oxidation is the preferred workflow.

Cysteinyl Peptides for Native Chemical Ligation

The base‑lability of the S‑Fm group in Boc-Cys(Fm)-OH enables its use in transprotection strategies where an N‑terminal Fmoc group can be migrated to the thiol side‑chain, generating S‑Fm protected cysteinyl peptides with a free N‑terminus suitable for coupling and subsequent ligation reactions [3]. This application is unique to the S‑Fm protecting group among commonly used Cys protections.

Synthesis of Acid-Sensitive Peptides

In Boc‑SPPS process development where the peptide sequence contains acid‑sensitive modifications (e.g., glycosylated residues, phosphorylation, or sulfation), the acid‑stable S‑Fm group in Boc-Cys(Fm)-OH ensures that the cysteine thiol remains protected during final HF or strong acid cleavage steps, while base‑mediated deprotection can be performed orthogonally without exposing the peptide to additional acidic conditions [1].

Application
Selection Property
Validation Focus
Disulfide-rich peptide Boc-SPPS
Acid-stable S-Fm thiol protection
Orthogonal deprotection with piperidine on resin
On-resin macrocyclic peptide cyclization
S-Fm compatible with on-resin oxidation
Cyclization outcome assessment
Cysteinyl peptides for native chemical ligation
Base-labile S-Fm for transprotection
N→S Fm migration and coupling efficiency
Acid-sensitive peptide synthesis
Acid-stable S-Fm survives HF cleavage
Orthogonal base deprotection without added acid exposure

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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